Comparative Physicochemical Properties: Lipophilicity (XLogP3) of (S)-3-(tert-butyl)morpholine vs. Unsubstituted Morpholine
(S)-3-(tert-butyl)morpholine exhibits a calculated XLogP3 value of 1.2, significantly higher than that of unsubstituted morpholine (XLogP3 = -0.86). This 2.06 log unit difference translates to a >100-fold increase in lipophilicity [1]. This is a crucial differentiator for applications requiring enhanced membrane permeability or altered distribution profiles.
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | Unsubstituted Morpholine: XLogP3 = -0.86 |
| Quantified Difference | ΔXLogP3 = +2.06 |
| Conditions | Calculated (XLogP3) value |
Why This Matters
The 100-fold increase in lipophilicity directly impacts a compound's ability to cross biological membranes, affecting absorption, distribution, and overall pharmacokinetics in drug development.
- [1] PubChem. (S)-3-(tert-Butyl)morpholine (XLogP3=1.2) vs. Morpholine (XLogP3=-0.86). View Source
